3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone
Overview
Description
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is a complex organic compound that features a combination of a nitrobenzoyl group, a pyrrolidinyl group, and a tetrahydroquinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone typically involves multiple steps:
Formation of the Nitrobenzoyl Intermediate: The initial step involves the nitration of a benzoyl compound to introduce the nitro group. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Introduction of the Pyrrolidinyl Group: The nitrobenzoyl intermediate is then reacted with pyrrolidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the pyrrolidinyl derivative.
Cyclization to Form Tetrahydroquinoline: The final step involves the cyclization of the pyrrolidinyl derivative with an appropriate reagent, such as an aldehyde or ketone, under acidic or basic conditions to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The pyrrolidinyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, chromium trioxide.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Amino Derivatives: Formed by the reduction of the nitro group.
Oxidized Products: Formed by the oxidation of the tetrahydroquinoline ring.
Substituted Derivatives: Formed by nucleophilic substitution of the pyrrolidinyl group.
Scientific Research Applications
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs due to its unique structural features and potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and the pyrrolidinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The tetrahydroquinoline ring provides structural stability and enhances the compound’s overall binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]pyrrolidine
- 1-[3-nitro-4-(1-pyrrolidinyl)benzoyl]quinoline
Uniqueness
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone is unique due to its combination of a nitrobenzoyl group, a pyrrolidinyl group, and a tetrahydroquinoline structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-(3-nitro-4-pyrrolidin-1-ylphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c24-20(22-13-5-7-15-6-1-2-8-17(15)22)16-9-10-18(19(14-16)23(25)26)21-11-3-4-12-21/h1-2,6,8-10,14H,3-5,7,11-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDKXAHBAXHGMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)N3CCCC4=CC=CC=C43)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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